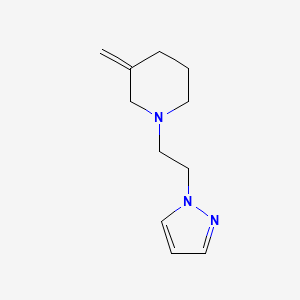

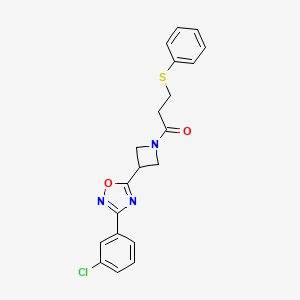

3-Methylidene-1-(2-pyrazol-1-ylethyl)piperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Methylidene-1-(2-pyrazol-1-ylethyl)piperidine is a chemical compound. It is a derivative of piperidine, a six-membered ring with one nitrogen atom and five carbon atoms . Piperidine derivatives are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Applications De Recherche Scientifique

Anticancer Properties

The compound has been investigated for its anticancer properties . A small library of 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4 (1 H )-ones with various substituents at positions 1, 2, 6, and 7 of the quinolinone ring system was synthesized . All compounds produced high cytotoxic effects in MCF-7, and even higher in HL-60 cells . One of the analogs, 2-Ethyl-3-methylidene-1-phenylsulfonyl-2,3-dihydroquinolin-4 (1 H )-one, was over 5-fold more cytotoxic for HL-60 than for normal HUVEC cells .

Anti-tubercular Activity

The compound has also been used in the design and synthesis of anti-tubercular agents . A series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Inhibiting Proliferation and Inducing DNA Damage

The compound has been shown to inhibit proliferation and induce DNA damage in cancer cells . The analog 2-Ethyl-3-methylidene-1-phenylsulfonyl-2,3-dihydroquinolin-4 (1 H )-one was shown to inhibit proliferation and induce DNA damage and apoptosis in HL-60 cells .

Apoptosis Induction

The compound has been associated with the induction of apoptosis in cancer cells . The analog 2-Ethyl-3-methylidene-1-phenylsulfonyl-2,3-dihydroquinolin-4 (1 H )-one was shown to induce apoptosis in HL-60 cells .

Structure-Activity Relationship Studies

The compound has been used in structure-activity relationship studies . The cytotoxic activity of the synthesized analogs was tested in the MTT assay on two cancer cell lines in order to determine the structure–activity relationship .

Antibacterial, Antifungal, and Antimalarial Agents

Derivatives of the compound have been used as intermediates in the synthesis of antibacterial, antifungal, and antimalarial agents .

Orientations Futures

Piperidine derivatives have been found to have various biological activities, and several drugs currently on the market have the pyrazole ring as the key structural motif . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including 3-Methylidene-1-(2-pyrazol-1-ylethyl)piperidine, is an important task of modern organic chemistry .

Propriétés

IUPAC Name |

3-methylidene-1-(2-pyrazol-1-ylethyl)piperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3/c1-11-4-2-6-13(10-11)8-9-14-7-3-5-12-14/h3,5,7H,1-2,4,6,8-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGRYCUMJFFOYIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CCCN(C1)CCN2C=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methylidene-1-[2-(1H-pyrazol-1-yl)ethyl]piperidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![benzyl N-[4-(cyanomethyl)phenyl]carbamate](/img/structure/B2694256.png)

![5-bromo-2-chloro-N-{3-[(3-fluorophenoxy)methyl]phenyl}pyridine-3-carboxamide](/img/structure/B2694259.png)

![(4-Methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-5-yl)acetonitrile](/img/structure/B2694260.png)

![5-chloro-N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide](/img/structure/B2694270.png)

![N'-(2,3-dimethylphenyl)-N-[2-(furan-2-yl)ethyl]oxamide](/img/structure/B2694271.png)

![3-Ethylsulfanyl-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2694273.png)

![3-(3,5-dimethylisoxazol-4-yl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)propanamide](/img/structure/B2694276.png)

![1-[2-Chloro-5-(trifluoromethyl)phenyl]sulfonylpiperazine](/img/structure/B2694277.png)